4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
Scientific Research Applications
4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
- 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
- Pyrrolo[2,3-d]pyrimidine derivatives
- 2-Methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
Uniqueness
What sets 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a unique and valuable compound for further study and application in various scientific fields .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-4-2-5(9(14)15)7(13)12-6(4)10-3-11-8/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
InChI Key |
CCHDBHPFSPUFND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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